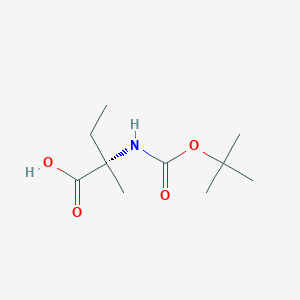

Boc-L-イソバリン

説明

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217,26 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

Chiral Building Block

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid serves as an important chiral building block in the synthesis of various biologically active compounds. Its ability to introduce chirality into synthetic pathways makes it valuable for producing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Peptides

Research has demonstrated that Boc-IsoVal-OH can be utilized in the solid-phase synthesis of peptides. The Boc group allows for selective protection of the amino group, facilitating the stepwise addition of amino acids to form peptide bonds. This method has been employed to synthesize peptides with specific biological activities, including antimicrobial properties .

Biochemical Applications

Role in Metabolic Studies

Boc-IsoVal-OH has been investigated for its role in metabolic pathways, particularly in studies related to amino acid metabolism and protein synthesis. Its incorporation into peptides can help elucidate mechanisms of action for various biochemical processes.

Case Study: Antifungal Activity

A study explored the antifungal properties of peptides synthesized using Boc-IsoVal-OH as a building block. The resulting peptides exhibited significant activity against fungal strains, indicating the potential therapeutic applications of this compound in treating fungal infections .

Pharmaceutical Development

Drug Design and Development

The compound's chiral nature makes it a candidate for drug design, particularly in developing new therapeutics targeting specific biological pathways. Its derivatives have shown promise in modulating receptor activities and influencing physiological responses.

Case Study: Anticancer Activity

Recent research highlighted the use of Boc-IsoVal-OH derivatives in the design of anticancer agents. These derivatives were found to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcomes/Findings |

|---|---|---|

| Organic Synthesis | Peptide synthesis | Effective incorporation into peptides with desired activity |

| Biochemical Studies | Metabolic pathway analysis | Insights into amino acid metabolism |

| Pharmaceutical Development | Antifungal agent development | Significant antifungal activity against tested strains |

| Drug Design | Anticancer agent development | Inhibition of cancer cell proliferation |

作用機序

Mode of Action

It has been noted that l and d isovaline derivatives were conjugated with protein using glutaraldehyde . This suggests that Boc-L-Isovaline may interact with its targets through protein conjugation, leading to changes in protein function or activity.

Result of Action

One study noted that isovaline inhibited action potential firing of thalamocortical neurons by activating a long-lasting potassium conductance . This suggests that Boc-L-Isovaline may have a role in modulating neuronal activity.

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as Boc-L-Valine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily used in peptide synthesis and has implications in various biological pathways, including immunology, cancer research, and metabolic processes. Below is a detailed analysis of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C9H17NO4

- CAS Number : 30992-29-1

- Appearance : White to off-white solid

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid exhibits a range of biological activities through several mechanisms:

- Anti-infection : This compound has shown efficacy against various pathogens, including bacteria and viruses, suggesting potential applications as an antibiotic or antiviral agent.

- Cell Cycle Regulation : Research indicates that it may influence apoptosis and autophagy pathways, which are critical for cell cycle regulation and cellular homeostasis.

-

Signaling Pathways : The compound interacts with key signaling pathways such as:

- JAK/STAT Signaling

- MAPK/ERK Pathway

- PI3K/Akt/mTOR Pathway

These pathways are essential for cellular responses to growth factors and stress signals.

- Neuronal Signaling : It has been implicated in neuronal signaling, potentially affecting neurotransmitter systems.

Biological Activity Summary Table

Case Study 1: Anti-Viral Activity

A study demonstrated that (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid exhibited significant antiviral activity against HIV and HSV. The compound was shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent in viral infections.

Case Study 2: Cancer Research

In a gliosarcoma model, the compound was evaluated for its ability to cross the blood-brain barrier (BBB). Results indicated that (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid had favorable pharmacokinetic properties, allowing it to effectively target tumor cells while minimizing uptake in normal brain tissue. This selectivity highlights its potential in targeted cancer therapies.

Research Findings

Recent studies have highlighted the significance of stereochemistry on the biological properties of amino acid derivatives. For instance, the (S)-enantiomer of similar compounds has shown superior uptake and efficacy compared to its (R)-counterpart in various experimental models . This emphasizes the importance of chirality in drug design and efficacy.

特性

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXLTCEPXVCSV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。